Cas no 2877654-18-5 (3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine)
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
- 2877654-18-5
- F6790-1264
- AKOS040873450
- 3-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-6-(1-piperidinyl)pyridazine
-
- Inchi: 1S/C17H22ClN7/c18-14-12-19-17(20-13-14)25-10-8-24(9-11-25)16-5-4-15(21-22-16)23-6-2-1-3-7-23/h4-5,12-13H,1-3,6-11H2
- InChI Key: KUWHRJIIFKDTJN-UHFFFAOYSA-N
- SMILES: C1(N2CCN(C3=NC=C(Cl)C=N3)CC2)=NN=C(N2CCCCC2)C=C1
Computed Properties
- Exact Mass: 359.1625214g/mol
- Monoisotopic Mass: 359.1625214g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 61.3Ų
Experimental Properties
- Density: 1.313±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 649.7±65.0 °C(Predicted)
- pka: 7.11±0.10(Predicted)
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6790-1264-2μmol |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine |
2877654-18-5 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6790-1264-5μmol |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine |
2877654-18-5 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6790-1264-10μmol |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine |
2877654-18-5 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6790-1264-20μmol |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine |
2877654-18-5 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6790-1264-1mg |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine |
2877654-18-5 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6790-1264-2mg |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine |
2877654-18-5 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6790-1264-3mg |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine |
2877654-18-5 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6790-1264-4mg |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine |
2877654-18-5 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6790-1264-5mg |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine |
2877654-18-5 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6790-1264-10mg |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine |
2877654-18-5 | 10mg |
$118.5 | 2023-09-07 |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
Additional information on 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
Professional Introduction to Compound with CAS No. 2877654-18-5 and Product Name: 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
Compound with the CAS number 2877654-18-5 and the product name 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The synergistic arrangement of heterocyclic rings and piperazine moieties in its framework suggests a high degree of versatility, making it a promising candidate for further exploration.
The core structure of this compound consists of a pyridazine backbone, which is flanked by two distinct pharmacophoric units: a 5-chloropyrimidine moiety and a piperazine group at the 4-position, along with a piperidine ring at the 6-position. This unique configuration is not only intriguing from a structural perspective but also holds great promise for modulating biological pathways. The presence of chlorine atoms in the 5-chloropyrimidine segment introduces electrophilic centers that can engage in various chemical reactions, facilitating further derivatization and functionalization.
In recent years, there has been a surge in research focused on developing novel compounds that can interact with biological targets in innovative ways. The compound in question, with its dual piperazine and piperidine components, is well-positioned to interact with a wide range of enzymes and receptors. This dual functionality makes it an attractive scaffold for designing molecules that can exhibit enhanced binding affinity and selectivity. Such properties are crucial for the development of drugs that minimize side effects while maximizing therapeutic efficacy.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The inclusion of both piperazine and piperidine moieties suggests that this compound may have multifaceted effects on central nervous system (CNS) pathways. Preliminary studies have indicated that such structures can exhibit properties similar to those of known psychotropic agents, making them valuable candidates for further investigation.
The pyridazine ring, a six-membered aromatic heterocycle, is another key feature of this compound. Pyridazines have been widely studied due to their versatility in drug design. They can serve as bioisosteres for other heterocycles, such as pyrimidines and pyrazines, and their incorporation into drug molecules often enhances metabolic stability and bioavailability. In this particular compound, the pyridazine ring is positioned to interact with biological targets through π-stacking interactions or hydrogen bonding, depending on the specific environment within the binding site.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules with high accuracy. Molecular docking studies on 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine have revealed promising interactions with various therapeutic targets. For instance, simulations suggest that this compound can bind effectively to enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are implicated in numerous inflammatory conditions, making inhibitors based on this scaffold potentially valuable for treating diseases like arthritis and asthma.
The role of 5-chloropyrimidine in this compound cannot be overstated. Chlorine atoms are frequently incorporated into drug molecules due to their ability to increase lipophilicity and metabolic stability. In this context, the chlorine atom on the 5-chloropyrimidine moiety likely contributes to the compound's overall pharmacokinetic profile by enhancing its ability to cross cell membranes. Additionally, chlorine can participate in hydrogen bonding interactions with polar residues in protein binding sites, further strengthening binding affinity.
Another notable feature is the presence of two nitrogen atoms from different heterocyclic systems—the nitrogen from the piperazine ring and the nitrogen from the piperidine ring—that can potentially act as hydrogen bond donors or acceptors. This dual nitrogen functionality allows for multiple points of interaction with biological targets, which can be fine-tuned through structural modifications. Such flexibility is essential for optimizing drug candidates for clinical use.
The synthesis of 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriate precursors followed by functional group transformations such as chlorination and alkylation. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency than ever before.
From a regulatory perspective, compounds like this one must undergo rigorous testing before they can be considered for clinical use. Preclinical studies are essential to evaluate their safety profiles, pharmacokinetic properties, and potential therapeutic benefits. These studies often involve both in vitro assays (e.g., cell-based assays) and animal models (e.g., rodents) to gather comprehensive data on how the compound behaves within living systems.
The potential applications of 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine extend beyond neurological disorders. Its structural features make it suitable for targeting other disease areas as well, including oncology and infectious diseases. For example, some derivatives of similar structures have shown antitumor activity by inhibiting key enzymes involved in cancer cell proliferation or by disrupting tumor microenvironments.
In conclusion,3-[4-(5-chloropyrimidin-2-ylo)piperazin -1 -y l ] -6 -(pip er idin -1 -y l )py rid az ine represents an exciting development in pharmaceutical chemistry due to its complex molecular architecture and multifaceted pharmacological potential . Its unique combination o f functional groups positions it as a versatile scaffold f or designing new drugs targeting various diseases . While further research is needed t o fully understand its therapeutic implications , preliminary studies suggest t hat it holds significant promise f or future medical applications . As our understanding o f molecular interactions continues t o evolve , compounds like t his will play an increasingly important role i n shaping t he next generation o f treatments .
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